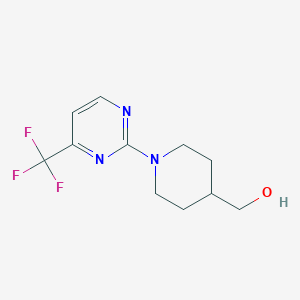![molecular formula C14H8O4 B1331649 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid CAS No. 4361-00-6](/img/structure/B1331649.png)
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid
Overview
Description
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid is a useful research compound. Its molecular formula is C14H8O4 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It has been reported that this compound exhibits significant fluorescence properties , suggesting potential interactions with various biological targets.
Mode of Action
It has been suggested that this compound may interact with its targets through a mechanism involving photoinduced electron transfer (pet)
Biochemical Pathways
The specific biochemical pathways affected by 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid are currently unknown . Given its potential as a fluorescence compound , it may be involved in pathways related to cellular signaling or other processes that can be monitored using fluorescence techniques.
Result of Action
One study suggests that a derivative of this compound can induce a dose- and time-dependent proliferation inhibition of a549 and nci-h460 cells , indicating potential antitumor activity.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be traced in certain solvents such as methanol and DMSO , suggesting that the solvent environment may affect its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to interact with sodium ions, acting as a chemosensor through a chelation quenched fluorescence (CHQF) phenomenon . This interaction is selective towards sodium ions, with a binding stoichiometry of 1:2 and involves photoinduced electron transfer (PET) mechanisms . Additionally, derivatives of this compound have shown antiproliferative activity against human non-small cell lung cancer cell lines by inducing apoptosis and arresting the cell cycle .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inducing dose- and time-dependent proliferation inhibition in A549 and NCI-H460 human non-small cell lung cancer cells . This compound elevates intracellular reactive oxygen species (ROS) levels, leading to apoptosis and cell cycle arrest . These effects suggest its potential as an antitumor agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to sodium ions, forming a complex that quenches fluorescence through the CHQF phenomenon . The compound’s interaction with sodium ions involves both oxidative and reductive PET mechanisms, which are confirmed by density functional theory (DFT) calculations . Additionally, its antiproliferative activity is mediated by inducing apoptosis and cell cycle arrest, which are crucial for its potential use in cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over timeStudies have shown that its antiproliferative activity is dose- and time-dependent, indicating that prolonged exposure may enhance its efficacy . Detailed information on its degradation and long-term stability is limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage studies in animal models are not extensively documented, its antiproliferative activity in cell lines suggests that higher doses may increase its efficacy
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its role as a chemosensor for sodium ions indicates its involvement in ion transport and regulation
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its selective binding to sodium ions suggests that it may be localized in regions with high sodium ion concentrations . The compound’s localization and accumulation within specific cellular compartments are crucial for its function as a chemosensor and its antiproliferative activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is likely directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
3-oxobenzo[f]chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13(16)11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-14(11)17/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHHFZIWCLXRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353290 | |
| Record name | 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4361-00-6 | |
| Record name | 3-Oxo-3H-naphtho[2,1-b]pyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4361-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid be used for biological imaging?
A2: Potentially, yes. A derivative of this compound, compound 6g, displays excellent fluorescence properties and low cytotoxicity. [] This combination makes it a promising candidate for development as a fluorescence probe in biological imaging applications.
Q2: How does this compound interact with metal ions?
A3: Studies indicate that this compound functions as a selective chemosensor for sodium ions (Na+). [] This interaction, characterized as Chelation Quenched Fluorescence (CHQF), occurs with a 1:2 binding stoichiometry. [] Density Functional Theory (DFT) calculations suggest that the interaction involves both oxidative and reductive Photoinduced Electron Transfer (PET) mechanisms. []
Q3: What is the significance of studying the interaction between this compound and biomolecules like DNA?
A4: Research exploring the interaction of a Europium (III)- this compound complex with DNA, nucleosides, and nucleotides provides valuable insights into potential binding mechanisms. [] This understanding is crucial for assessing potential applications in areas such as drug development and DNA targeting.
Q4: What spectroscopic data is available for this compound?
A5: The compound has a characteristic yellow color and exhibits a melting point ranging from 235.6 to 236.7 °C. [] Spectroscopically, it displays maximum UV/Visible absorption (λmax) at 374 nm, an emission wavelength (λem) at 445 nm, and a Stokes shift of 71 nm in methanol. []
Q5: Has the structure of this compound been confirmed?
A6: Yes, the structure of this compound has been elucidated using a combination of spectroscopic data analysis and comparisons with existing literature. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


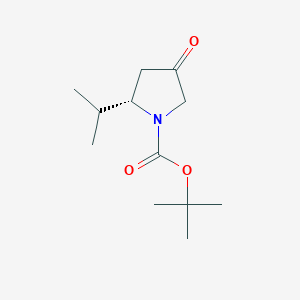
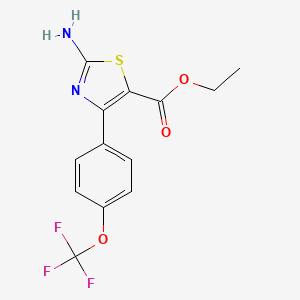
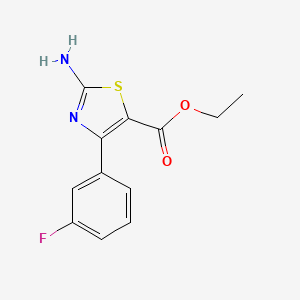

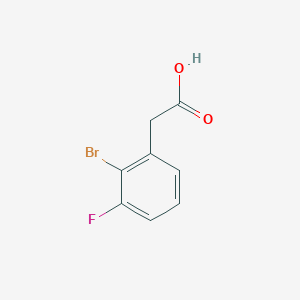
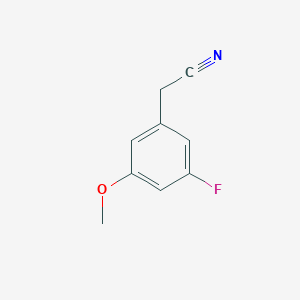



![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)
